molecular formula C19H28O4 B13836844 (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate

(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate

Cat. No.: B13836844
M. Wt: 320.4 g/mol
InChI Key: YWWDVWUFCDPBLM-IEBWSBKVSA-N
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Description

(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate is a complex organic compound with a unique structure that includes a benzyloxy group, a hydroxy group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Octanoate Backbone: The initial step involves the construction of the octanoate backbone through a series of carbon-carbon bond-forming reactions.

    Introduction of Functional Groups: The benzyloxy, hydroxy, and vinyl groups are introduced through specific reactions such as etherification, hydroxylation, and olefination.

    Stereoselective Synthesis: Ensuring the correct stereochemistry at the 5 and 7 positions is crucial. This is often achieved through chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The vinyl group can be reduced to an alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyloxy and vinyl groups can participate in hydrophobic interactions and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5R,7R)-8-Benzyloxy-7-hydroxy-5-methyl-5-vinyloctanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    (5R,7R)-8-Benzyloxy-7-hydroxy-5-methyl-5-vinyloctanol: Similar structure but with an alcohol group instead of a methyl ester.

Uniqueness

(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

methyl (5R,7R)-5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoctanoate

InChI

InChI=1S/C19H28O4/c1-4-19(2,12-8-11-18(21)22-3)13-17(20)15-23-14-16-9-6-5-7-10-16/h4-7,9-10,17,20H,1,8,11-15H2,2-3H3/t17-,19-/m1/s1

InChI Key

YWWDVWUFCDPBLM-IEBWSBKVSA-N

Isomeric SMILES

C[C@@](CCCC(=O)OC)(C[C@H](COCC1=CC=CC=C1)O)C=C

Canonical SMILES

CC(CCCC(=O)OC)(CC(COCC1=CC=CC=C1)O)C=C

Origin of Product

United States

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